6-Bromo-2-chloro-3,4-difluoroiodobenzene
Description
Contextualization of Polyhalogenated Arenes in Contemporary Synthetic Strategies
Polyhalogenated arenes, which are aromatic compounds bearing multiple halogen atoms, are fundamental building blocks in modern organic synthesis. ncert.nic.inpw.live Their utility stems from the carbon-halogen bond's ability to participate in a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and Heck couplings, are cornerstones of modern chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The presence of multiple halogens on a single aromatic ring offers a powerful tool for synthetic chemists: differential reactivity. The carbon-halogen bonds exhibit different strengths and reactivity profiles, typically following the order I > Br > Cl > F. This hierarchy allows for sequential and site-selective reactions, where the most reactive halogen (iodine) can be selectively functionalized while the others (bromine, chlorine, fluorine) remain intact for subsequent transformations. This stepwise approach is crucial for the controlled and efficient synthesis of complex, highly substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net
Significance of 6-Bromo-2-chloro-3,4-difluoroiodobenzene as a Molecular Scaffold
The primary significance of this compound lies in its potential as a highly versatile molecular scaffold for constructing pentasubstituted benzene (B151609) derivatives. The unique combination and placement of four distinct halogens on the benzene core provide a pre-programmed blueprint for sequential functionalization.
The differential reactivity of the carbon-halogen bonds is the key to its utility. In typical palladium-catalyzed cross-coupling reactions, the C-I bond is the most labile and will react preferentially. Once the iodine has been replaced, the C-Br bond becomes the next most reactive site, followed by the C-Cl bond. The C-F bonds are generally the most robust and least reactive under standard cross-coupling conditions, often requiring harsh conditions or specialized catalysts to be cleaved. This predictable reactivity allows a chemist to introduce four different substituents at specific positions on the aromatic ring in a controlled, stepwise manner.
For instance, a synthetic sequence could begin with a Sonogashira coupling at the C-I bond, followed by a Suzuki coupling at the C-Br bond, and then a Buchwald-Hartwig amination at the C-Cl bond, all while the C-F bonds remain as stable substituents, influencing the electronic properties of the final molecule. This strategic approach minimizes the need for protecting groups and reduces the number of synthetic steps, leading to more efficient and elegant syntheses.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₆HBrClF₂I |
| Molecular Weight | 353.34 g/mol |
| IUPAC Name | 1-Bromo-5-chloro-3,4-difluoro-2-iodobenzene |
| CAS Number | Not available |
Note: The IUPAC name provided is based on standard nomenclature rules, which may differ from the specified subject title but refers to the same structure. Data is compiled from general chemical knowledge.
Research Objectives and Scope of Investigation for this compound
While the potential of this compound is clear from a theoretical standpoint, its practical utility depends on dedicated research. Key objectives for investigating this compound would include:
Development of Regioselective Synthesis: A primary research goal is to establish a reliable and high-yielding synthesis of this specific isomer. A plausible approach could involve a diazotization-iodination sequence starting from a highly substituted aniline (B41778) precursor, such as 4-bromo-2-chloro-5,6-difluoroaniline. A patent for the synthesis of a related isomer, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, utilizes a one-pot diazotization and iodination from 4-bromo-3-chloro-2-fluoroaniline, a method that could be adapted for this target. google.com
Systematic Study of Sequential Cross-Coupling Reactions: A thorough investigation is needed to confirm the predicted reactivity hierarchy (I > Br > Cl) under various catalytic conditions. This would involve systematically performing different types of cross-coupling reactions to demonstrate that selective functionalization can be achieved with high fidelity at each position. The results would provide a valuable roadmap for synthetic chemists wishing to use this scaffold.
Application in the Synthesis of Novel Functional Molecules: The ultimate objective is to apply this scaffold to the synthesis of novel, complex molecules. By sequentially introducing specific functional groups, researchers could build libraries of compounds for screening in medicinal chemistry or for developing new organic materials with tailored electronic and photophysical properties. The fluorine atoms, in particular, are highly sought after in drug design for their ability to modulate metabolic stability and binding affinity.
The scope of investigation should therefore cover the entire synthetic lifecycle, from the development of a practical synthesis of the building block itself to its application in the creation of sophisticated and valuable chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C6HBrClF2I |
|---|---|
Molecular Weight |
353.33 g/mol |
IUPAC Name |
1-bromo-3-chloro-4,5-difluoro-2-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H |
InChI Key |
XAEHFYXORJEKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)I)Cl)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2 Chloro 3,4 Difluoroiodobenzene
Retrosynthetic Analysis and Strategic Disconnections for Multi-Halogenated Benzene (B151609) Derivatives
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For a multi-halogenated benzene, this involves a step-by-step removal of substituents, considering the directing effects of the remaining groups at each stage. libretexts.orgpressbooks.pub The order of reactions is crucial to ensure the correct placement of each halogen. libretexts.org
A plausible retrosynthetic pathway for 6-Bromo-2-chloro-3,4-difluoroiodobenzene might begin by disconnecting the iodine atom, as iodination can often be performed on highly substituted, electron-rich arenes. The chloro and bromo groups could be introduced through electrophilic aromatic substitution, with their positions dictated by the directing effects of the fluorine atoms and each other. The difluoro substitution pattern suggests a starting material derived from a difluoroaniline or a related compound.
Key considerations in the retrosynthetic analysis include:
Directing Effects: Halogens are generally ortho-, para-directors in electrophilic aromatic substitution, although they are deactivating. pressbooks.pub The cumulative effect of multiple halogens must be assessed.
Steric Hindrance: The introduction of substituents can be hindered by existing bulky groups, influencing the feasibility of certain reactions.
Functional Group Interconversion: It may be necessary to introduce a functional group that can be later converted into one of the desired halogens.
Precursor Synthesis and Halogenation Strategies
The successful synthesis of this compound hinges on the strategic application of regioselective halogenation reactions.
The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. chemguide.co.uk For substrates that are highly activated, the reaction can proceed without a catalyst. The regioselectivity is governed by the electronic nature of the substituents already present on the ring.
In the context of synthesizing the target molecule, bromination would likely be directed by the existing chloro and fluoro substituents. Given that halogens are ortho-, para-directors, the position of bromination would depend on the specific precursor used. For instance, bromination of a 1-chloro-2,3-difluorobenzene (B1304198) precursor would be expected to yield a mixture of isomers, which would need to be separated. The development of highly regioselective bromination methods, sometimes employing specific reagents or catalysts, is an active area of research. researchgate.netrsc.org
Table 1: Common Reagents for Electrophilic Bromination
| Reagent | Catalyst/Conditions | Notes |
|---|---|---|
| Br₂ | FeBr₃, AlCl₃ | Standard conditions for many aromatic substrates. chemguide.co.uk |
| N-Bromosuccinimide (NBS) | Acid catalyst or light | Often used for allylic or benzylic bromination, but can also be used for aromatic bromination, sometimes with enhanced selectivity. researchgate.net |
Similar to bromination, chlorination of aromatic rings is a classic electrophilic substitution reaction, typically employing chlorine gas (Cl₂) and a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.ukacs.org The reaction between benzene and chlorine in the presence of such a catalyst yields chlorobenzene. chemguide.co.uk The conditions can be tuned to favor monochlorination or the formation of dichlorinated products. google.com
For a highly substituted precursor to this compound, selective chlorination would be challenging due to the multiple possible sites of reaction. The choice of catalyst and reaction conditions can influence the isomer distribution. google.com For example, the use of specific zeolite catalysts has been shown to enhance para-selectivity in the chlorination of some aromatic compounds.
Introducing fluorine atoms onto an aromatic ring requires specialized methods, as direct fluorination with F₂ is highly exothermic and difficult to control. Common methods for synthesizing fluorinated aromatics include: numberanalytics.comnumberanalytics.com
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. numberanalytics.com
Nucleophilic Aromatic Substitution (SNA_r): A leaving group (such as a nitro group or a halogen) on an activated aromatic ring can be displaced by a fluoride (B91410) ion source, such as KF or CsF. numberanalytics.comnumberanalytics.com
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) can deliver an electrophilic fluorine atom to an electron-rich aromatic ring. numberanalytics.comnumberanalytics.com
Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts have been developed to facilitate the fluorination of aryl halides or triflates. numberanalytics.comacs.org
For the synthesis of the target molecule, a precursor containing the 3,4-difluoro motif would likely be sought, potentially synthesized via a Sandmeyer-type reaction from a corresponding difluoroaniline.
Iodination is generally more challenging than chlorination or bromination because iodine is the least reactive halogen in electrophilic aromatic substitution. nih.govacs.org However, a variety of methods have been developed to effect this transformation. A common approach involves the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more electrophilic iodine species. mdma.ch
For highly substituted and potentially deactivated arenes, more potent iodinating systems are required. nih.gov These can include reagents like N-iodosuccinimide (NIS) in the presence of a strong acid or combinations of I₂ with silver salts. nih.govchemistryviews.org The choice of iodinating agent and conditions is critical to achieving a good yield, especially with a sterically hindered and electronically complex substrate.
Table 2: Selected Iodination Reagents for Arenes
| Reagent System | Substrate Scope | Reference |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃) | Activated and some deactivated arenes | mdma.ch |
| N-Iodosuccinimide (NIS) / Triflic Acid | Deactivated arenes | nih.gov |
| I₂ / Silver Mesylate | Electron-rich and some electron-poor (hetero)arenes | chemistryviews.org |
Directed Ortho Metalation (DoM) in the Preparation of Functionalized Arenes
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgunblog.frresearchgate.net This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orgresearchgate.net This intermediate can then be quenched with an electrophile to introduce a wide range of substituents with high regiocontrol.
Common DMGs include amides, carbamates, and sulfoxides. organic-chemistry.orgnih.gov Halogens themselves can also act as weak directing groups. In the synthesis of a complex molecule like this compound, DoM could be a key strategy for introducing one of the halogens at a specific position ortho to a previously installed directing group. For example, a carbamate (B1207046) group could be used to direct lithiation, followed by quenching with an electrophilic halogen source (e.g., C₂Cl₆ for chlorination, Br₂ for bromination, or I₂ for iodination). The directing group can then be removed or transformed in subsequent steps. This approach offers a level of precision that is often difficult to achieve with traditional electrophilic substitution reactions, particularly in polysubstituted systems. researchgate.net
Influence of Directing Metalation Groups (DMGs) on Regioselectivity
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination directs the deprotonation of the aromatic ring to the position ortho to the DMG. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position with high selectivity. wikipedia.org
The effectiveness of a DMG is related to its ability to coordinate the lithium atom. baranlab.org Common DMGs include amides, carbamates, ethers, and amines. wikipedia.org The choice of DMG can have a significant impact on the regiochemical outcome of the metalation. In the context of synthesizing a molecule like this compound, a strategically placed DMG on a precursor molecule would be crucial for the selective introduction of one of the halogen atoms. For instance, starting with a di- or tri-substituted benzene, a DMG could direct the lithiation to a specific vacant position, allowing for the introduction of a bromo, chloro, or iodo group via an appropriate electrophilic halogen source.
The regioselectivity is guided by the position of the DMG, as it directs metalation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org In a polysubstituted ring, the interplay between the directing effects of multiple substituents must be considered. The relative directing ability of different groups has been studied, and this knowledge can be used to predict the outcome of DoM reactions on complex substrates. organic-chemistry.org
Sequential Functionalization via Organometallic Intermediates
The construction of a molecule with four different halogens on a benzene ring would likely involve a multi-step, sequential functionalization approach. This strategy involves the stepwise introduction of functional groups onto an aromatic core. Organometallic intermediates, such as aryllithium or Grignard reagents, are key players in this process.
A plausible synthetic route could start with a less complex, commercially available halogenated benzene. Through a series of protection, directed metalation, and electrophilic quenching steps, the desired substituents can be installed one by one. For example, a brominated and fluorinated benzene derivative could be subjected to DoM to introduce a chloro group. The resulting intermediate could then be further functionalized to introduce the iodine atom. The sequence of these steps is critical to avoid unwanted side reactions and to ensure the correct final substitution pattern.
The use of organometallic intermediates allows for a high degree of control. youtube.com For instance, after a lithiation step, the resulting aryllithium can be transmetalated with other metals, such as zinc, copper, or boron, to generate different organometallic reagents with unique reactivity profiles. This opens up a wider range of possible transformations, including cross-coupling reactions.
Modern Cross-Coupling Approaches for Assembling Polyhalogenated Frameworks
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for the synthesis of complex aromatic compounds.
Pre-functionalization Strategies for Cross-Coupling
In the context of synthesizing this compound, a cross-coupling approach would likely involve the coupling of a pre-functionalized aromatic ring with a suitable coupling partner. For example, a boronic acid derivative of a halogenated benzene could be coupled with another aryl halide in a Suzuki-Miyaura reaction.
Aryl siloxanes, prepared through directed orthometalation protocols, can also be employed in palladium-catalyzed cross-coupling reactions with aryl bromides to generate unsymmetrical ortho-substituted biaryls in good to excellent yields. nih.gov This highlights the synergy between DoM and cross-coupling strategies.
Catalyst Systems and Ligand Design for Enhanced Selectivity
The success of a cross-coupling reaction often hinges on the choice of the catalyst system, which includes the metal precursor and the supporting ligand. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the reaction.
For the synthesis of polyhalogenated compounds, where multiple potential reaction sites exist, the development of highly selective catalyst systems is paramount. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Fu groups, has enabled the coupling of challenging substrates with high efficiency. The design of specific ligands can help to control which C-X bond (where X is a halogen) reacts preferentially in a polyhalogenated arene.
Optimized Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is a critical step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. scielo.br
For the synthesis of a complex molecule like this compound, each step in the synthetic sequence would require careful optimization. For instance, in a DoM step, the choice of the organolithium reagent, the solvent (often THF or diethyl ether), and the temperature (typically low temperatures like -78 °C) are crucial for success. baranlab.org
In cross-coupling reactions, the nature of the base, the catalyst loading, and the choice of solvent can all have a dramatic effect on the outcome of the reaction. The table below illustrates typical parameters that would be optimized for a hypothetical Suzuki-Miyaura coupling to form a C-C bond on a polyhalogenated benzene precursor.
Table 1: Illustrative Parameters for Optimization of a Suzuki-Miyaura Coupling Reaction
| Parameter | Variation 1 | Variation 2 | Variation 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | P(t-Bu)₃ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 80 °C | 100 °C | 120 °C |
This table presents illustrative parameters that would be systematically varied to optimize a Suzuki-Miyaura cross-coupling reaction for the synthesis of a complex polyhalogenated aromatic compound.
Yield enhancement strategies may also involve the use of additives that can accelerate the reaction or suppress side reactions. For example, the addition of a co-solvent or a phase-transfer catalyst can sometimes improve the efficiency of a reaction.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound would involve several considerations.
One of the key principles is waste prevention. youtube.com This can be achieved by designing synthetic routes with high atom economy, meaning that a high proportion of the atoms from the starting materials are incorporated into the final product. Catalytic reactions, such as cross-coupling, are inherently more atom-economical than stoichiometric reactions. youtube.com
The use of safer solvents and auxiliaries is another important principle. youtube.com Whenever possible, hazardous solvents should be replaced with greener alternatives. The optimization of reaction conditions can also lead to greener processes, for example, by reducing the reaction temperature and thus the energy consumption. scielo.brresearchgate.net
A hypothetical green synthesis of the target molecule might involve the use of a biocatalyst or a recyclable heterogeneous catalyst to facilitate one of the key steps. Additionally, a continuous flow process could be employed to improve safety, efficiency, and scalability. A patent for the preparation of 4-bromo-2,6-difluorobenzonitrile (B47616) highlights a method that avoids hypertoxic reagents like potassium cyanide and corrosive substances, thus reducing environmental pollution. google.com
Reactivity and Transformation Pathways of 6 Bromo 2 Chloro 3,4 Difluoroiodobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions of 6-Bromo-2-chloro-3,4-difluoroiodobenzene
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com In the case of polyhalogenated aromatic compounds, the fluorine atoms are typically the most susceptible to displacement in SNAr reactions. wuxibiology.comresearchgate.net
Regioselectivity and Mechanistic Investigations in SNAr
The regioselectivity of SNAr reactions on polyhalogenated benzenes is a complex interplay of electronic and steric effects. The attack of a nucleophile is directed to the most electron-poor carbon atom on the aromatic ring. youtube.com Computational studies, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the site of nucleophilic attack. wuxibiology.comwuxiapptec.com The lobes of the LUMO indicate the regions of highest electrophilicity; a larger LUMO lobe on a carbon atom bearing a halogen suggests it is a more favorable site for attack. wuxibiology.com
For this compound, the two fluorine atoms at the C-3 and C-4 positions are the most likely sites for nucleophilic substitution. The combined electron-withdrawing effects of the four different halogens render the aromatic ring highly electrophilic. The precise site of attack (C-3 vs. C-4) by a nucleophile would depend on the subtle electronic balance and steric hindrance presented by the adjacent halogen atoms. The bulky iodine atom at the C-1 position and the bromine atom at the C-6 position may sterically hinder attack at the adjacent C-2 (chloro) and C-1 positions, further favoring substitution at the C-3 and C-4 positions.
The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate (Meisenheimer complex). masterorganicchemistry.com The reaction's rate is typically determined by the stability of this intermediate. masterorganicchemistry.com The final step is the rapid expulsion of the halide leaving group to restore aromaticity.
Influence of Halogen Identity and Position on SNAr Reactivity
The identity of the halogen atom significantly influences its lability as a leaving group in SNAr reactions. The generally accepted order of reactivity for halogens in SNAr is F > Cl > Br > I. wuxibiology.comresearchgate.net This order is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. The breaking of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.comyoutube.com
In this compound, this reactivity trend implies that the C-F bonds are significantly more susceptible to nucleophilic attack than the C-Cl, C-Br, or C-I bonds. The positions of the other halogens modulate this reactivity. Electron-withdrawing groups positioned ortho or para to the leaving group accelerate the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com All halogens are electron-withdrawing through induction, thus activating the entire ring system for nucleophilic attack.
Table 1: Predicted Regioselectivity in SNAr Reactions
| Position | Halogen | Predicted Reactivity | Rationale |
| C-3 / C-4 | Fluoro | Highest | Fluorine is the best leaving group in SNAr reactions. wuxibiology.comresearchgate.net |
| C-2 | Chloro | Low | Chlorine is a poorer leaving group than fluorine. youtube.com |
| C-6 | Bromo | Low | Bromine is a poorer leaving group than fluorine. youtube.com |
| C-1 | Iodo | Lowest | Iodine is the poorest leaving group in this series for SNAr. researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rhhz.netnih.gov In contrast to SNAr reactions, the reactivity of halogens in the key oxidative addition step of many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck, follows the reverse order: I > Br > Cl >> F. libretexts.orgscience.gov This differential reactivity allows for highly selective and sequential functionalization of polyhalogenated substrates.
Suzuki-Miyaura Coupling Studies
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This method is widely used to form carbon-carbon bonds, for instance, in the synthesis of biaryls. libretexts.org
Given the established halogen reactivity trend for oxidative addition, the Suzuki-Miyaura coupling of this compound is expected to proceed with high regioselectivity. The reaction would occur preferentially at the most reactive carbon-iodine bond. Under controlled conditions, a single equivalent of a boronic acid would selectively displace the iodine atom, leaving the other halogen atoms intact for subsequent transformations. A second coupling could then be performed at the carbon-bromine bond, typically under more forcing reaction conditions.
Table 2: Predicted Selectivity in Suzuki-Miyaura Coupling
| Reactive Site | Relative Reactivity | Potential Product (with Phenylboronic acid) |
| C-I | 1st (Most Reactive) | 6-Bromo-2-chloro-3,4-difluoro-1-phenylbenzene |
| C-Br | 2nd | 2-Chloro-3,4-difluoro-1-phenyl-6-arylbenzene |
| C-Cl | 3rd | 3,4-Difluoro-1,2-diphenyl-6-arylbenzene |
| C-F | Unreactive | - |
Sonogashira Coupling Investigations
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of substituted alkynes. wikipedia.org
The regioselectivity of the Sonogashira coupling on this compound is also governed by the relative lability of the carbon-halogen bonds towards oxidative addition by the palladium catalyst. libretexts.org Consequently, the reaction is predicted to occur exclusively at the C-I bond under mild conditions. This allows for the selective introduction of an alkynyl group at the C-1 position. Further functionalization at the C-Br bond could be achieved subsequently under different catalytic conditions or with a different cross-coupling method. Studies on other polyhalogenated systems, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated the feasibility of such selective alkynylations. rsc.org
Heck Reaction Applications
The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. This reaction typically follows the same halogen reactivity pattern of I > Br > Cl > F. Therefore, when this compound is subjected to Heck reaction conditions, the oxidative addition of the palladium catalyst is expected to occur at the carbon-iodine bond. This would result in the selective formation of a substituted styrene (B11656) derivative, with the alkene adding to the C-1 position of the benzene (B151609) ring. The bromo, chloro, and fluoro substituents would remain untouched, available for further synthetic manipulations.
Negishi and Stille Coupling Strategies for Polyhalogenated Arenes
Negishi and Stille couplings are powerful palladium-catalyzed reactions for forming carbon-carbon bonds. wikipedia.orglibretexts.orgwikipedia.org In the context of polyhalogenated arenes like this compound, these methods are particularly valuable due to their ability to proceed with high chemoselectivity. The selectivity is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-OTf > C-Cl. nih.gov
The Negishi coupling utilizes organozinc reagents, which are prepared from the corresponding organolithium or Grignard reagents. youtube.com These reactions are known for their high functional group tolerance. wikipedia.orgyoutube.com The Stille reaction employs organostannane reagents, which are stable to air and moisture, though their toxicity is a drawback. libretexts.orgwikipedia.orgorganic-chemistry.org
For this compound, a typical strategy would involve the selective coupling at the most reactive C-I bond. By carefully selecting the catalyst (usually a Pd(0) complex), ligands, and reaction conditions, one can ensure that the organometallic reagent (organozinc or organostannane) couples exclusively at the iodo-substituted position, leaving the bromo, chloro, and fluoro groups intact for subsequent transformations.
Table 1: Comparison of Negishi and Stille Coupling for Polyhalogenated Arenes
| Feature | Negishi Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc (R-ZnX) wikipedia.org | Organostannane (R-SnR'₃) libretexts.org |
| Reactivity | High, faster reaction times wikipedia.org | Moderate, generally slower |
| Functional Group Tolerance | Generally very high wikipedia.org | Good, but can be sensitive to acidic protons |
| Reagent Stability/Toxicity | Sensitive to air/moisture | Air and moisture stable, but tin reagents are toxic wikipedia.org |
| Typical Catalyst | Pd(0) complexes, e.g., Pd(PPh₃)₄ wikipedia.org | Pd(0) complexes, e.g., Pd(PPh₃)₄ wiley-vch.de |
Site-Selective Cross-Coupling of Identical Halogen Groups
While this compound possesses distinct halogen atoms, the principles of site-selective coupling of identical halogens are relevant for designing complex synthetic pathways involving di- or poly-halogenated intermediates. nih.govnih.gov Achieving site-selectivity between identical halogens on an aromatic ring is a significant challenge because their intrinsic reactivities are very similar. nih.govacs.org
Strategies to achieve such selectivity rely on subtle differences in the electronic or steric environment of the C-X bonds. nih.govnih.govacs.org Key factors that control selectivity include:
Electronic Control: The presence of other electron-donating or electron-withdrawing groups on the ring can differentiate the electronic character of two identical halogen-bearing carbons.
Steric Control: A bulkier group adjacent to one halogen can sterically hinder the approach of the catalyst, favoring reaction at the less hindered site.
Directing Group Control: A functional group can coordinate to the catalyst, directing the reaction to a specific ortho-position.
Ligand and Additive/Solvent Control: The choice of ligand on the metal catalyst or the use of specific additives or solvents can significantly influence which site is favored. nih.gov
These advanced strategies highlight the sophisticated level of control that can be achieved in cross-coupling reactions, enabling the precise functionalization of complex molecules. thieme-connect.comwhiterose.ac.uk
C-H Activation and Functionalization Mediated by this compound
Direct C-H activation is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. youtube.com In a molecule like this compound, there are two C-H bonds available for potential functionalization. However, performing C-H activation in the presence of multiple C-X bonds presents a significant challenge due to competition between the two pathways.
Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are often employed for C-H activation. rsc.orgnih.gov These reactions can be directed by a coordinating group already present on the molecule or can proceed via an undirected pathway on electron-rich or electron-deficient arenes. youtube.comnih.gov For this compound, the high degree of halogenation makes the aromatic ring electron-deficient, which could favor certain types of C-H functionalization. The primary challenge remains the catalyst's preference for the weaker C-I or C-Br bonds for oxidative addition over the stronger C-H bonds. Achieving selective C-H activation would likely require specialized catalytic systems designed to be inert towards C-X bonds while being reactive towards the specific C-H bonds of the substrate.
Radical Reactions Involving this compound
The carbon-halogen bonds in this compound can also participate in radical reactions. The C-I bond, being the weakest, is the most susceptible to homolytic cleavage to generate an aryl radical. This can be initiated by heat, light (photolysis), or a radical initiator.
Once formed, the aryl radical is a highly reactive intermediate that can participate in a variety of transformations, such as:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or a dedicated hydrogen donor molecule, leading to the net reduction of the C-I bond. Reagents like hypophosphorous acid are known to be effective in radical dehalogenations. elsevierpure.com
Addition to π-Systems: The radical can add to alkenes or alkynes, forming new carbon-carbon bonds in a radical cascade process.
Atom Transfer Radical Addition (ATRA): This involves the transfer of a halogen atom from a donor molecule to the aryl radical.
The selectivity of radical reactions on this substrate would again be dominated by the relative strengths of the C-X bonds, with the C-I bond being the most probable site of initial radical formation.
Electrophilic Aromatic Substitution (EAS) with this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org It involves the attack of an electrophile on the electron-rich π-system of the benzene ring. msu.edu However, the reactivity of the ring is highly dependent on the substituents it carries. libretexts.org
In the case of this compound, the benzene ring is substituted with four strongly deactivating halogen atoms. The cumulative electron-withdrawing effect of these four halogens makes the aromatic ring extremely electron-poor and therefore highly unreactive towards electrophilic attack. pw.live Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be exceedingly difficult to achieve under normal conditions. wikipedia.orgmasterorganicchemistry.com Forcing conditions would likely lead to decomposition rather than the desired substitution. Therefore, EAS is generally not a viable pathway for the further functionalization of this particular compound.
Mechanistic Elucidation of Novel Transformations of this compound
The selective transformation of this compound relies on a detailed understanding of the reaction mechanisms. For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle of three main steps:
Transmetalation: The organometallic reagent (e.g., R-ZnX or R-SnR'₃) transfers its organic group to the palladium center, displacing the halide. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Investigating novel transformations would involve studying how variations in catalysts, ligands, solvents, and other additives can influence the kinetics and thermodynamics of each step in the catalytic cycle. For instance, bulky or electron-rich ligands can alter the rate of oxidative addition or reductive elimination, potentially even changing the site-selectivity. wiley-vch.de Computational studies, such as Density Functional Theory (DFT), can provide invaluable insight into the transition states and intermediates involved, helping to explain observed reactivities and predict the outcomes of new, untested reactions. rsc.org
Advanced Spectroscopic and Structural Characterization Techniques Applied to 6 Bromo 2 Chloro 3,4 Difluoroiodobenzene
X-ray Crystallography for Solid-State Structural ElucidationDetails of the crystal lattice, including unit cell parameters, space group, and significant intermolecular interactions such as halogen bonding and π-stacking, can only be determined through single-crystal X-ray diffraction analysis, which has not been reported for this compound.
Until research detailing the empirical characterization of 6-Bromo-2-chloro-3,4-difluoroiodobenzene becomes available, a scientifically rigorous article on its advanced spectroscopic and structural properties cannot be compiled.
Bond Length and Angle Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths and angles. While a specific crystal structure for this compound is not publicly available, we can infer expected values from computational models and data from analogous halogenated benzene (B151609) structures.
The geometry of the benzene ring is expected to show some distortion from a perfect hexagon due to the electronic and steric effects of the bulky and electronegative halogen substituents. The C-C bond lengths within the aromatic ring will likely deviate slightly from the standard 1.39 Å of benzene. The endocyclic bond angles will also be affected by the substituents, with angles adjacent to larger substituents potentially being compressed.
The exocyclic bond lengths are characteristic of the specific carbon-halogen interaction. The C-I bond is the longest and weakest, followed by C-Br, C-Cl, and C-F, which is the shortest and strongest. These bond lengths are influenced by the hybridization of the carbon atom and the electronegativity of the halogen.
Table 1: Predicted Bond Lengths and Angles for a Halogenated Benzene Ring Note: These are generalized, expected values. Actual experimental values for this compound may vary.
| Bond/Angle | Predicted Value (Å/°) |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-H | ~1.08 |
| C-F | ~1.35 |
| C-Cl | ~1.74 |
| C-Br | ~1.90 |
| C-I | ~2.10 |
| C-C-C (ring) | ~118 - 122 |
| C-C-X (X=Halogen) | ~119 - 121 |
This table is generated based on typical values for halogenated benzenes and is for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₆HBrClF₂I), the theoretical monoisotopic mass can be calculated with high accuracy.
The fragmentation of polyhalogenated aromatic compounds under electron ionization (EI) in a mass spectrometer typically follows predictable pathways. The initial event is the formation of a molecular ion (M⁺•). Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion region will exhibit a complex cluster of peaks.
Fragmentation often begins with the loss of the weakest bond, which in this case is the C-I bond, leading to the expulsion of an iodine radical (I•). Subsequent fragmentations may involve the loss of other halogen atoms or small neutral molecules. For instance, the loss of a bromine radical (Br•) or a chlorine radical (Cl•) from the molecular ion or subsequent fragment ions would be common fragmentation pathways. The stability of the resulting carbocations influences the relative abundance of the fragment ions observed in the mass spectrum.
Table 2: Predicted High-Resolution Mass Spectrometry Data for a Related Isomer, 2-bromo-3,6-difluoroiodobenzene (B2845415)
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 318.84255 |
| [M+Na]⁺ | 340.82449 |
| [M-H]⁻ | 316.82799 |
| [M+NH₄]⁺ | 335.86909 |
| [M+K]⁺ | 356.79843 |
| [M]⁺• | 317.83472 |
Data sourced from PubChemLite for 2-bromo-3,6-difluoroiodobenzene (CID 50998401) and is used here for illustrative purposes of HRMS data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
The IR and Raman spectra of halogenated benzenes are complex but contain characteristic bands. nih.gov The C-H stretching vibrations of the remaining aromatic proton will appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce a series of bands between 1600 and 1400 cm⁻¹.
The carbon-halogen stretching vibrations are highly dependent on the mass of the halogen and appear at lower frequencies. The C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region. The C-Cl stretch is typically found between 800 and 600 cm⁻¹, while the C-Br stretch occurs at lower wavenumbers, around 600-500 cm⁻¹. The C-I stretching vibration is the lowest in frequency, generally appearing below 500 cm⁻¹. nih.gov
Out-of-plane C-H bending vibrations are also characteristic and their position can give clues about the substitution pattern on the benzene ring.
Table 3: General Wavenumber Ranges for Vibrational Modes in Halogenated Benzenes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1620 - 1400 |
| C-F Stretch | 1300 - 1100 |
| In-plane C-H Bend | 1300 - 1000 |
| Out-of-plane C-H Bend | 900 - 675 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
| C-I Stretch | < 500 |
This table provides generalized ranges and is for illustrative purposes. Specific peak positions for this compound will be unique.
Other Advanced Spectroscopic Probes for Electronic Structure and Dynamics
Beyond the foundational techniques, other advanced spectroscopic methods can probe the electronic structure and dynamics of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy can provide insights into the electronic transitions within the molecule. The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The positions and intensities of these bands are sensitive to the nature and arrangement of the substituents on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C and ¹⁹F NMR, would be invaluable for confirming the substitution pattern.
¹³C NMR: The chemical shift of each carbon atom in the benzene ring would be unique, influenced by the electronegativity of the directly bonded halogen and the electronic effects of the other substituents.
¹⁹F NMR: This technique would show distinct signals for the two non-equivalent fluorine atoms, and the coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H) would help to confirm their positions relative to each other and the single aromatic proton.
Electron Paramagnetic Resonance (EPR) Spectroscopy could be employed to study the radical ions of the molecule, providing information about the distribution of the unpaired electron spin density across the aromatic system.
These advanced spectroscopic techniques, used in concert, provide a comprehensive picture of the structural, electronic, and dynamic properties of complex molecules like this compound.
Computational and Theoretical Investigations of 6 Bromo 2 Chloro 3,4 Difluoroiodobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
No studies detailing quantum chemical calculations specifically for 6-Bromo-2-chloro-3,4-difluoroiodobenzene were located. Consequently, information regarding the following is unavailable:
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Transition State Modeling and Reaction Pathway Prediction for Transformations of this compound
There is a lack of published research on the transition state modeling and prediction of reaction pathways for chemical transformations involving this compound.
While computational studies on other halogenated benzene (B151609) derivatives exist, the strict focus of this article on this compound prevents the inclusion of data from related but distinct compounds. Future computational research may address the properties and reactivity of this specific molecule, at which point a detailed analysis could be provided.
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Property Relationship (QSPR) Studies (focused on reactivity/synthetic utility)libretexts.org
Computational and theoretical chemistry provide powerful tools for understanding and predicting the chemical behavior of complex molecules like this compound. While specific experimental or computational studies on this particular molecule are not extensively available in the current literature, a robust theoretical framework can be applied to predict its structure-reactivity relationships (SRR) and to design potential quantitative structure-property relationship (QSPR) models. Such studies are invaluable for anticipating the molecule's utility in synthesis and for designing new derivatives with tailored properties.
Inductive Effect (-I): All halogens are more electronegative than carbon and therefore withdraw electron density from the aromatic ring through the sigma (σ) bonds. This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I. openstax.orglumenlearning.commsu.edu
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi (π) system of the benzene ring. lumenlearning.comwikipedia.org This electron-donating effect counteracts the inductive effect to some extent. The resonance donation is most effective for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, and it decreases for heavier halogens. wikipedia.org
Despite the +R effect, the strong -I effect of halogens dominates, making them net deactivating groups. lumenlearning.comwikipedia.org However, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions, as it enriches the electron density at these sites relative to the meta position. lumenlearning.comnih.gov In this compound, all available positions on the ring are occupied, so electrophilic substitution would require harsh conditions to replace one of the existing halogens.
The synthetic utility of this compound is more likely to be realized through reactions targeting the carbon-halogen bonds, particularly the C-I bond, which is the weakest and most reactive. The relative reactivity of carbon-halogen bonds in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the iodine atom is the most probable site for reactions such as Suzuki, Stille, or Heck coupling. The strong electron-withdrawing nature of the other four halogen substituents would further activate the C-I bond towards oxidative addition to a metal catalyst.
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties or reactivity. For a molecule like this compound, a QSPR model could be developed to predict its utility in specific synthetic transformations.
A hypothetical QSPR study would involve:
Dataset Assembly: A series of structurally related polyhalogenated iodobenzenes would be selected.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational methods (e.g., Density Functional Theory). These descriptors quantify various aspects of the molecular structure.
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and molecular electrostatic potential (MEP) values. These describe the electron distribution and susceptibility to nucleophilic or electrophilic attack. libretexts.org
Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness around the reactive C-I bond. nih.gov
Topological and Quantum-Chemical Descriptors: Indices that describe molecular connectivity and more complex quantum properties. researchgate.netviu.ca
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to create an equation linking the descriptors to a specific property, such as the reaction rate constant (log k) for a cross-coupling reaction. viu.ca
For instance, a higher positive partial charge on the carbon atom bearing the iodine, or a more positive MEP in that region, would likely correlate with a higher reaction rate for a nucleophilic attack or an oxidative addition step in a catalytic cycle.
Data Tables
To quantitatively assess the electronic influence of each halogen, Hammett substituent constants (σ) are often used. These constants provide a measure of the electron-withdrawing or electron-donating ability of a substituent.
| Substituent | σmeta | σpara |
|---|---|---|
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
Table 1. Hammett constants for common halogen substituents. wikipedia.org Positive values indicate electron-withdrawing character. The larger σmeta values compared to σpara reflect the interplay of the strong inductive effect and the counteracting resonance effect, which is more pronounced at the para position.
A hypothetical QSPR data table below illustrates the kind of data that would be generated in a computational study to predict the synthetic reactivity of a series of polyhalogenated benzenes in a cross-coupling reaction.
| Compound | C-I Bond Length (Å) | Charge on Cipso (a.u.) | LUMO Energy (eV) | log(krel) (Hypothetical) |
|---|---|---|---|---|
| Iodobenzene | 2.095 | -0.15 | -0.5 | 0.00 |
| 4-Fluoroiodobenzene | 2.092 | -0.12 | -0.7 | 0.35 |
| 2,4-Difluoroiodobenzene | 2.089 | -0.09 | -0.9 | 0.72 |
| This compound | 2.085 | +0.05 | -1.5 | 1.85 |
Table 2. Illustrative QSPR data for predicting relative reactivity in a hypothetical cross-coupling reaction. Note: The descriptor and reactivity values are hypothetical and for illustrative purposes only, demonstrating expected trends where increased electron withdrawal (more positive charge on the ipso-carbon (Cipso), lower LUMO energy) leads to enhanced reactivity.
Synthetic Utility and Applications of 6 Bromo 2 Chloro 3,4 Difluoroiodobenzene As a Building Block
Role in the Construction of Complex Polyhalogenated Aromatic Architectures
6-Bromo-2-chloro-3,4-difluoroiodobenzene is a valuable building block in organic synthesis, particularly for the construction of complex polyhalogenated aromatic architectures. Its utility stems from the differential reactivity of its three distinct halogen substituents (iodine, bromine, and chlorine). In transition metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This predictable reactivity allows for selective, sequential functionalization of the aromatic ring.
The iodine atom is the most reactive site, readily participating in reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. nih.govnbinno.com This allows for the introduction of an initial substituent at the C-I position while leaving the bromo and chloro groups intact for subsequent transformations. Following the initial coupling at the iodine position, the bromine atom can be targeted for a second cross-coupling reaction under slightly more forcing conditions. Finally, the less reactive chlorine atom can be functionalized, providing a three-step, regioselective pathway to complex, unsymmetrically substituted aromatic compounds. This stepwise approach is crucial for the controlled synthesis of intricate molecular frameworks that would be difficult to achieve through other methods. nih.govresearchgate.net
Below is a representative table illustrating the sequential cross-coupling strategy:
| Step | Reaction Type | Reactive Site | Catalyst/Reagents (Typical) | Product Type |
| 1 | Suzuki Coupling | C-I | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | 6-Bromo-2-chloro-3,4-difluoro-1-arylbenzene |
| 2 | Sonogashira Coupling | C-Br | PdCl₂(PPh₃)₂, CuI, Et₃N, Alkyne | 2-Chloro-3,4-difluoro-1-aryl-6-alkynylbenzene |
| 3 | Buchwald-Hartwig Amination | C-Cl | Pd₂(dba)₃, Xantphos, NaOtBu, Amine | 2-Amino-3,4-difluoro-1-aryl-6-alkynylbenzene |
Precursor for Advanced Organic Materials (e.g., liquid crystals, conducting polymers, optical materials)
Polyhalogenated and, in particular, fluorinated aromatic compounds are key components in the design of advanced organic materials. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and intermolecular interactions. While specific applications of this compound in this context are not extensively documented in publicly available literature, its structural motifs are highly relevant to the field of materials science.
The difluorobenzene core is a common feature in liquid crystal design. The strong dipole moment of the C-F bonds can contribute to the desired dielectric anisotropy of the liquid crystalline material. beilstein-journals.org The potential for stepwise functionalization of this compound allows for the synthesis of rod-shaped molecules with a specific substitution pattern, a key characteristic of many liquid crystals.
Furthermore, the ability to construct extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for conducting polymers and optical materials. The precise control over the substitution pattern afforded by the differential halogen reactivity can be used to fine-tune the electronic and photophysical properties of the resulting polymers.
Intermediate in the Synthesis of Specialty Reagents and Ligands
The versatility of this compound also extends to its role as an intermediate in the synthesis of specialty reagents and ligands. For instance, it can serve as a scaffold for the preparation of bulky phosphine (B1218219) ligands, which are widely used in catalysis. The synthesis could involve an initial cross-coupling reaction to introduce a phosphine-containing group, followed by further modifications at the remaining halogenated sites. The resulting sterically hindered and electronically modified phosphine ligands can exhibit unique catalytic activities and selectivities. beilstein-journals.org
A general synthetic approach to a phosphine ligand from this compound could proceed as follows:
Lithium-Halogen Exchange: Selective reaction of the C-I bond with an organolithium reagent (e.g., n-butyllithium) at low temperature to form a lithiated intermediate.
Phosphinylation: Quenching of the lithiated species with a chlorophosphine (e.g., chlorodiphenylphosphine) to introduce the phosphine moiety.
Further Functionalization: Subsequent cross-coupling reactions at the C-Br and C-Cl positions to build up the desired ligand architecture.
Development of Novel Organometallic Reagents from this compound
The presence of multiple halogen atoms allows for the preparation of various organometallic reagents from this compound. The most common methods involve metal-halogen exchange or the formation of Grignard reagents. Due to the higher reactivity of the C-I bond, the initial formation of an organometallic species will occur selectively at this position.
For example, reaction with magnesium would likely yield the corresponding Grignard reagent, 6-bromo-2-chloro-3,4-difluoro-iodomagnesiobenzene. Similarly, treatment with an organolithium reagent like n-butyllithium at low temperatures would result in the formation of 1-lithio-6-bromo-2-chloro-3,4-difluorobenzene. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups.
The following table summarizes the expected regioselectivity in the formation of organometallic reagents:
| Reagent | Reaction Site | Product |
| Mg | C-I | 6-Bromo-2-chloro-3,4-difluoro-iodomagnesiobenzene |
| n-BuLi | C-I | 1-Lithio-6-bromo-2-chloro-3,4-difluorobenzene |
Application in Cascade and Multicomponent Reactions for Chemical Synthesis
For instance, a cascade reaction could be initiated by a cross-coupling at the C-I bond, with the newly introduced substituent containing a reactive group that can then participate in an intramolecular reaction with one of the remaining halogen atoms. This could lead to the formation of complex heterocyclic structures. In a multicomponent reaction, this compound could be one of several reactants that come together in a one-pot synthesis to generate a complex product, with each of the halogens potentially participating in different bond-forming events. nih.govrsc.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-Bromo-2-chloro-3,4-difluoroiodobenzene, and how is regioselectivity controlled during halogenation?
- Methodological Answer : Sequential halogenation via electrophilic aromatic substitution (EAS) is commonly employed. Bromine and iodine can be introduced using directing groups (e.g., meta-directing fluorine substituents), while chlorine may require Lewis acid catalysts (e.g., FeCl₃). Regioselectivity is influenced by steric and electronic effects: fluorine atoms deactivate the ring but direct substituents to meta/para positions. Precursor analogs like 1-Bromo-3,4-difluorobenzene (CAS 348-61-8) suggest iodination via Ullmann coupling or directed ortho-metalation strategies .
Q. Which spectroscopic techniques are optimal for characterizing polyhalogenated benzene derivatives?
- Methodological Answer :
- ¹⁹F NMR : Detects fluorine environments; chemical shifts indicate substituent positions (e.g., para-fluorine vs. ortho-fluorine) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and halogen isotope patterns.
- X-ray Diffraction : Resolves heavy atoms (e.g., iodine) but requires high-purity crystals. SHELX software is widely used for refinement .
- Table : Key Spectral Signatures
| Technique | Application | Example Reference |
|---|---|---|
| ¹H/¹³C NMR | Identifies proton-deficient regions | |
| X-ray | Heavy atom positioning |
Q. What handling precautions are critical for polyhalogenated aromatics?
- Methodological Answer :
- Storage : Light-sensitive compounds should be kept in amber vials at 0–6°C to prevent decomposition (e.g., 2-Bromo-6-chlorophenylboronic acid, CAS 1107580-65-3) .
- Safety : Use fume hoods due to volatile halogenated intermediates (e.g., 1-Bromo-2,6-difluorobenzene, bp 61°C/35 mmHg) .
Advanced Questions
Q. How can SHELX software address crystallographic data discrepancies in iodine-containing structures?
- Methodological Answer : SHELXL refines heavy-atom positions using high-resolution data. For twinned crystals or weak diffraction, iterative refinement with restraints (e.g., ISOR for thermal motion) improves accuracy. The program’s robustness with iodine’s high electron density makes it preferable over other tools .
Q. How to manage competing halogen reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Selective Activation : Use Pd catalysts with tailored ligands (e.g., SPhos for bromine over chlorine).
- Sequential Coupling : Prioritize iodine or bromine substitution (e.g., boronic acid precursors like 6-Bromo-2-fluoro-3-iodophenylboronic acid, CAS 1072951-90-6) .
- Table : Reactivity Hierarchy
| Halogen | Relative Reactivity |
|---|---|
| I > Br > Cl | Suzuki coupling |
| Cl (with Cu) | Ullmann coupling |
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- DFT Calculations : Compare experimental ¹H/¹⁹F shifts with computed values (e.g., Gaussian09 at B3LYP/6-31G* level).
- Dynamic Effects : Consider rotational barriers (e.g., hindered rotation in ortho-substituted halogens) .
- Crystallographic Validation : Cross-check NMR assignments with X-ray structures .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
